(S)-Azepan-4-ol hydrochloride
CAS No.:
Cat. No.: VC13767186
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClNO |
|---|---|
| Molecular Weight | 151.63 g/mol |
| IUPAC Name | (4S)-azepan-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 |
| Standard InChI Key | UQYAGKOXTPXDMW-RGMNGODLSA-N |
| Isomeric SMILES | C1C[C@@H](CCNC1)O.Cl |
| SMILES | C1CC(CCNC1)O.Cl |
| Canonical SMILES | C1CC(CCNC1)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(S)-Azepan-4-ol hydrochloride has the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . The compound consists of a saturated azepane ring (a seven-membered heterocycle with one nitrogen atom) substituted with a hydroxyl group at the 4th position, forming a secondary alcohol. The hydrochloride salt arises from the protonation of the azepane nitrogen by hydrochloric acid, enhancing its stability and solubility in polar solvents .
The (S) configuration at the 4th carbon establishes its chirality, which is critical for interactions in asymmetric synthesis and biological systems. The stereochemistry is often confirmed via chiral HPLC or X-ray crystallography .
Table 1: Key Identifiers of (S)-Azepan-4-ol Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 1159823-34-3, 2416991-36-9 | |
| IUPAC Name | azepan-4-ol; hydrochloride | |
| Molecular Formula | C₆H₁₄ClNO | |
| Molecular Weight | 151.63 g/mol | |
| SMILES | C1CC(CCNC1)O.Cl |
Synthesis and Production
Synthetic Routes
The synthesis of (S)-Azepan-4-ol hydrochloride typically involves enantioselective methods to achieve the desired (S) configuration. One common approach is the resolution of racemic azepan-4-ol using chiral acids or enzymes, followed by hydrochloride salt formation . Alternative routes include:
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Ring-Closing Metathesis: Cyclization of diene precursors using Grubbs catalysts to form the azepane ring .
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Reductive Amination: Reaction of ketones with amines under reducing conditions, though this may require chiral auxiliaries to control stereochemistry .
Suppliers like Sigma-Aldrich and EvitaChem offer the compound at research-scale quantities, indicating established industrial synthesis protocols .
| Vendor | Purity | Catalog Number | Price (USD/g) |
|---|---|---|---|
| Sigma-Aldrich | >95% | AMBH990F6861 | 250–300 |
| EvitaChem | >98% | Custom | 200–275 |
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, (S)-Azepan-4-ol exhibits high solubility in water (>50 mg/mL) and polar solvents like methanol or ethanol. The compound is hygroscopic, requiring storage under anhydrous conditions . Thermal stability analysis (TGA/DSC) reveals decomposition above 200°C, consistent with organic hydrochlorides .
Spectroscopic Data
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NMR (D₂O): δ 3.70–3.55 (m, 1H, -CH(OH)-), 3.20–2.90 (m, 4H, -NCH₂-), 1.80–1.40 (m, 6H, ring -CH₂-) .
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IR (KBr): Broad peak at 3200–2800 cm⁻¹ (O-H and N-H stretches), 1050 cm⁻¹ (C-O alcohol) .
Applications in Pharmaceutical Research
Building Block for Drug Discovery
The azepane scaffold is prevalent in CNS therapeutics due to its ability to cross the blood-brain barrier. (S)-Azepan-4-ol hydrochloride serves as a precursor for:
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Dopamine Receptor Modulators: Analogues with substituted azepane rings show affinity for D₂-like receptors .
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Antiviral Agents: Functionalized azepanes inhibit viral proteases via hydrogen bonding .
Chiral Auxiliary in Asymmetric Synthesis
The (S) enantiomer is employed in catalytic asymmetric reactions, such as the synthesis of β-amino alcohols, which are intermediates for antibiotics .
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